5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one 5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one
Brand Name: Vulcanchem
CAS No.: 477858-13-2
VCID: VC7167325
InChI: InChI=1S/C20H11Cl4N3O2/c21-13-4-1-11(2-5-13)18-25-19(29-26-18)16-7-15(23)10-27(20(16)28)9-12-3-6-14(22)8-17(12)24/h1-8,10H,9H2
SMILES: C1=CC(=CC=C1C2=NOC(=N2)C3=CC(=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl)Cl)Cl
Molecular Formula: C20H11Cl4N3O2
Molecular Weight: 467.13

5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one

CAS No.: 477858-13-2

Cat. No.: VC7167325

Molecular Formula: C20H11Cl4N3O2

Molecular Weight: 467.13

* For research use only. Not for human or veterinary use.

5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one - 477858-13-2

Specification

CAS No. 477858-13-2
Molecular Formula C20H11Cl4N3O2
Molecular Weight 467.13
IUPAC Name 5-chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one
Standard InChI InChI=1S/C20H11Cl4N3O2/c21-13-4-1-11(2-5-13)18-25-19(29-26-18)16-7-15(23)10-27(20(16)28)9-12-3-6-14(22)8-17(12)24/h1-8,10H,9H2
Standard InChI Key RERQYAWTETVOQB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NOC(=N2)C3=CC(=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl)Cl)Cl

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure and Bonding

The molecule consists of three primary subunits:

  • A pyridin-2-one core substituted at the 3-position with a 1,2,4-oxadiazol-5-yl group.

  • A 4-chlorophenyl ring attached to the oxadiazole moiety.

  • A 2,4-dichlorobenzyl group at the pyridinone’s 1-position.

The stereoelectronic effects of chlorine atoms at positions 5 (pyridinone), 4 (oxadiazole-linked phenyl), and 2,4 (benzyl substituent) create a highly polarized electron distribution. This is evident in the calculated LogP value of 1.683 for structurally related oxadiazoles , suggesting moderate lipophilicity.

Physicochemical Parameters

PropertyValue/DescriptionSource
Molecular FormulaC₂₀H₁₁Cl₄N₃O₂
Molecular Weight467.13 g/mol
XLogP3Estimated 4.2 (via analogy)
Topological Polar SA58.89 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bonds4

The compound’s low water solubility (predicted <0.1 mg/mL) and high halogen content suggest formulation challenges requiring advanced drug delivery strategies.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into three key building blocks:

  • Pyridinone Core: Likely derived from 5-chloropyridin-2-one through N-alkylation.

  • Oxadiazole Ring: Typically formed via cyclization of amidoximes with carboxylic acid derivatives .

  • Chlorinated Benzyl Group: Introduced via nucleophilic substitution or Ullmann-type coupling.

Reported Synthetic Approaches

While no explicit procedure exists for this compound, literature on analogous systems provides insights:

  • Oxadiazole Formation: Rehse and Brehme demonstrated that 3-(4-chlorophenyl)-1,2,4-oxadiazol-5(2H)-one can be synthesized by cyclizing N-hydroxy-4-chlorobenzimidamide with ethyl chlorooxoacetate .

  • Pyridinone Functionalization: Dueruest et al. optimized N-alkylation of pyridinones using dichlorobenzyl bromides under phase-transfer conditions .

  • Convergent Coupling: Modern approaches employ Suzuki-Miyaura cross-coupling to assemble polyhalogenated aromatics, as seen in HDAC inhibitor syntheses .

Purification and Characterization Challenges

  • Halogen Effects: Multiple chlorine atoms complicate chromatographic separation due to increased hydrophobicity. Reverse-phase HPLC with acetonitrile/water gradients (70:30 to 95:5) is typically employed .

  • Crystallization: Difficulty obtaining single crystals for X-ray analysis due to molecular flexibility. Alternative characterization relies on LC-MS and multidimensional NMR.

Compound ClassActivityEC₅₀/IC₅₀Source
5-Trifluoromethyl-oxadiazolesHDAC6 inhibition12 nM
Pyridinone-carboxamidesGlucokinase activation0.8 μM
Chlorophenyl-pyrazolesAnticonvulsant (MES model)38 mg/kg
ParameterRecommendationRationale
Personal ProtectionNitrile gloves, Type C gogglesSkin/eye irritation potential
VentilationFume hood with HEPA filtrationParticulate dispersion risk
StorageDesiccator at -20°CHydrolytic instability
DisposalIncineration > 1000°CPrevent environmental release

Patent Landscape and Research Directions

Key Patents and Applications

  • HDAC Inhibition: WO2017222951A1 covers 3-aryl-5-trifluoromethyl-oxadiazoles for treating cancer and neurodegenerative diseases . While this compound isn’t explicitly claimed, its structural similarity suggests potential patentability as a derivative.

  • Kinase Modulation: US20140066475A1 discloses pyridinone-oxadiazole hybrids as JAK2 inhibitors, highlighting the scaffold’s versatility .

Emerging Research Trends

  • Targeted Protein Degradation: Oxadiazoles are being explored as E3 ligase recruiters in PROTAC designs .

  • Antibiotic Resistance: Chlorinated heterocycles show activity against multidrug-resistant S. aureus (MIC 4 μg/mL) .

  • Neuroinflammation: Dual HDAC6-HSP90 inhibition reduces TNF-α production in microglial cells (IC₅₀ 85 nM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator